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Compound of Interest

Compound Name: N-Methylethenaminium

Cat. No.: B15420926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for reactions

involving enamine intermediates, with a focus on the Stork enamine synthesis, and protocols

for the synthesis of N-methyl anilines. The information is intended to guide researchers in

setting up and carrying out these important classes of reactions.

Introduction
Enamines are versatile intermediates in organic synthesis, serving as nucleophilic analogues of

enolates.[1] Their reactions, particularly the Stork enamine alkylation and acylation, offer a

powerful method for the formation of carbon-carbon bonds at the α-position of aldehydes and

ketones under milder conditions than traditional enolate chemistry.[2][3] This methodology

avoids issues such as polyalkylation and self-condensation that can be problematic with strong

bases.[3]

N-methyl anilines are important structural motifs in many pharmaceuticals and agrochemicals.

Their synthesis often involves the selective methylation of anilines, a process that requires

careful control to prevent over-methylation. Various methods have been developed to achieve

mono-N-methylation, utilizing different catalysts and reaction conditions.

This document provides detailed experimental protocols for both Stork enamine reactions and

the synthesis of N-methyl anilines, along with quantitative data to aid in reaction optimization

and diagrams to illustrate the underlying reaction pathways.
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Data Presentation
Synthesis of N-Methylaniline
The following table summarizes the yield of N-methylaniline from the reaction of aniline with

methanol using different catalysts and reaction conditions.

Catalyst
Aniline
Conversion
(%)

N-
Methylaniline
Yield (%)

N,N-
dimethylanilin
e Yield (%)

Reference

Cr-Cu-Mn-O 98.0 97.7 Not Reported [4]

Copper Oxide (9-

15%),

Manganese

Oxide (2.0-

2.9%), Aluminum

Oxide

98.8 96.3 2.8 [5]

Copper Oxide (9-

15%),

Manganese

Oxide (2.0-

2.9%), Aluminum

Oxide

97.7 96.0 1.9 [5]

N-Methylation of Amides
This table presents the yields for the N-methylation of an amide substrate using different silane

reagents.

Silane Reagent Product A Yield (%) Product B Yield (%) Reference

Polymethylhydrosiloxa

ne (PMHS)
97 0 [6]

Triethoxysilane 99 0 [6]
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Spectroscopic Data for Iminium Ions
The following table provides representative ¹H and ¹³C NMR chemical shifts for an iminium ion

fragment.

Nucleus Chemical Shift (ppm) Reference

¹H (N⁺=CH(Ar)) 8.30 ± 0.15 [7]

¹³C (N⁺=CH(Ar)) 152.6 ± 0.5 [7]

Experimental Protocols
Stork Enamine Alkylation and Acylation
The Stork enamine synthesis is a three-step process: (1) formation of the enamine, (2)

alkylation or acylation, and (3) hydrolysis of the resulting iminium salt to yield the final product.

[8]

Protocol for Enamine Formation:

To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., benzene, toluene, or THF) add

a secondary amine (1.1-2.0 eq, e.g., pyrrolidine, morpholine, or piperidine).

Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid,

molecular sieves).

Reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus until the

theoretical amount of water is collected.

Remove the solvent under reduced pressure to yield the crude enamine, which can often be

used in the next step without further purification.

Protocol for Alkylation:

Dissolve the crude enamine in a suitable solvent (e.g., benzene, acetonitrile).

Add the alkylating agent (1.0-1.2 eq), such as an alkyl halide, dropwise at room temperature

or with cooling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23010770/
https://pubmed.ncbi.nlm.nih.gov/23010770/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Carbonyl_Condensation_Reactions/23.11%3A_Carbonyl_Condensations_with_Enamines_-_The_Stork_Reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15420926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the reaction mixture at room temperature or with gentle heating for several hours until

the reaction is complete (monitored by TLC).

Proceed to the hydrolysis step.

Protocol for Acylation:

Dissolve the crude enamine in an aprotic solvent (e.g., benzene, THF).

Add the acylating agent (1.0-1.2 eq), such as an acyl halide, dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Proceed to the hydrolysis step.

Protocol for Hydrolysis:

To the reaction mixture containing the iminium salt, add an aqueous acid solution (e.g., 10%

HCl, 1 M H₂SO₄) or a mixture of water and acetic acid.

Stir vigorously at room temperature or with gentle heating until the hydrolysis is complete

(monitored by TLC).

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography, distillation, or recrystallization.

Synthesis of N-Methylaniline
This protocol describes the synthesis of N-methylaniline via the alkylation of aniline with

methanol over a heterogeneous catalyst.

Materials:
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Aniline

Methanol

Heterogeneous catalyst (e.g., Cu-based)

High-pressure autoclave with a stirrer

Procedure:

Charge the autoclave with aniline (1.0 eq), methanol (in excess), and the catalyst.

Seal the autoclave and purge with an inert gas (e.g., nitrogen, argon).

Pressurize the autoclave with hydrogen gas to the desired pressure.

Heat the reaction mixture to the desired temperature (e.g., 220-270 °C) with vigorous stirring.

[5]

Maintain the reaction at this temperature for the desired time.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

excess pressure.

Filter the reaction mixture to remove the catalyst.

Analyze the crude product by GC or NMR to determine conversion and selectivity.

Purify the N-methylaniline by distillation under reduced pressure.
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Caption: Workflow for the Stork Enamine Synthesis.
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Caption: Simplified Mechanism of Enamine Alkylation.
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Caption: Experimental Workflow for N-Methylaniline Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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